2-(1-Ethynylcyclopropyl)triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

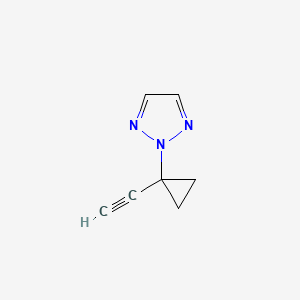

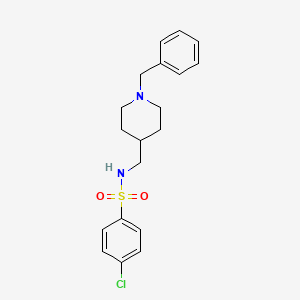

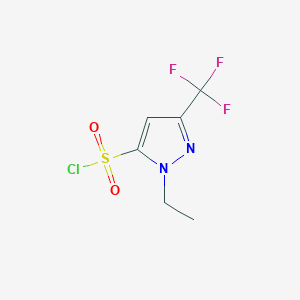

2-(1-Ethynylcyclopropyl)triazole is a compound with the molecular formula C7H7N3. It contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This compound is known for its stability and its ability to form hydrogen bonds, allowing it to interact with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, such as 2-(1-Ethynylcyclopropyl)triazole, typically involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction can be catalyzed by copper or ruthenium . The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC), part of click chemistry, allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole .Molecular Structure Analysis

The molecular structure of 2-(1-Ethynylcyclopropyl)triazole is characterized by the presence of a triazole ring. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

Triazoles, including 2-(1-Ethynylcyclopropyl)triazole, are stable compounds that are resistant to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their unique structure allows them to form hydrogen bonds and bipolar interactions, enabling them to interact with various biomolecular targets .Physical And Chemical Properties Analysis

2-(1-Ethynylcyclopropyl)triazole is a liquid at room temperature . It has a molecular weight of 133.15 . The compound is stable under normal conditions and is resistant to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .科学的研究の応用

- Applications :

Drug Discovery and Medicinal Chemistry

Biological Activity and Targeted Therapies

作用機序

Target of Action

It’s known that 1,2,3-triazole derivatives can interact with various enzymes and receptors in organisms . They have been reported to exert anticancer effects via inhibition of enzymes such as carbonic anhydrases (CAs), thymidylate synthase (TS), aromatase, tryptophan, 2,3‐dioxygenase (TDO), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR) .

Mode of Action

1,2,3-triazoles are known to interact with biological targets by forming hydrogen bonds . They are stable compounds that can form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .

Biochemical Pathways

1,2,3-triazoles have been reported to exert anticancer effects through different modes of actions . They can inhibit various enzymes involved in cancer progression, affecting multiple biochemical pathways .

Pharmacokinetics

Triazoles are generally known for their stable pharmacokinetics, with mostly predictable variations influenced by common and usually known factors in routine clinical settings . They have high oral bioavailability, making them suitable for intravenous-to-oral switch strategies .

Result of Action

1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Action Environment

It’s known that the stability and efficacy of triazoles can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

The safety data sheet for 2-(1-Ethynylcyclopropyl)triazole indicates that it poses several hazards. It has been assigned the signal word “Danger” and is associated with hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

特性

IUPAC Name |

2-(1-ethynylcyclopropyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-7(3-4-7)10-8-5-6-9-10/h1,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSHHZXZHLORIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)N2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Ethynylcyclopropyl)triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate](/img/structure/B2843431.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2843437.png)

![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carboxylic acid](/img/structure/B2843438.png)

![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2843448.png)